molecular formula C12H13NO3 B556491 5-Methoxy-2-methyl-3-indoleacetic acid CAS No. 2882-15-7

5-Methoxy-2-methyl-3-indoleacetic acid

Cat. No.: B556491
CAS No.: 2882-15-7
M. Wt: 219,24 g/mole
InChI Key: TXWGINUZLBAKDF-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-3-indoleacetic acid is an organic compound with the molecular formula C12H13NO3. It is a derivative of indoleacetic acid and is known for its role as a plant growth regulator. This compound is a white or off-white crystalline solid and is often used in scientific research due to its unique chemical properties.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-3-indoleacetic acid typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of indole with an appropriate aldehyde to form an intermediate compound.

    Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide.

    Methoxylation: The methylated intermediate undergoes methoxylation to introduce the methoxy group at the 5-position of the indole ring.

    Acetic Acid Addition: Finally, the addition of acetic acid to the indole ring completes the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methyl-3-indoleacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed:

Scientific Research Applications

5-Methoxy-2-methyl-3-indoleacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Acts as a plant growth regulator, influencing various physiological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar growth-regulating properties.

    5-Methoxyindole-3-acetic acid: Another derivative with comparable chemical structure and biological activity.

Uniqueness: 5-Methoxy-2-methyl-3-indoleacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups enhance its stability and efficacy as a plant growth regulator and potential therapeutic agent .

Properties

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-9(6-12(14)15)10-5-8(16-2)3-4-11(10)13-7/h3-5,13H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWGINUZLBAKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183009
Record name 5-Methoxy-methylindoleacetic acid
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2882-15-7
Record name 5-Methoxy-2-methylindole-3-acetic acid
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Record name 5-Methoxy-methylindoleacetic acid
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Record name 2882-15-7
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Record name 5-Methoxy-methylindoleacetic acid
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Record name 5-methoxy-2-methylindol-3-ylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-methoxy-2-methyl-3-indoleacetic acid in pharmaceutical research?

A: this compound is a key degradation product of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) . Monitoring its presence in indomethacin formulations is crucial for ensuring drug quality and stability.

Q2: How is this compound formed during indomethacin degradation?

A: Indomethacin can undergo hydrolysis, particularly under alkaline conditions, leading to the cleavage of its amide bond. This process generates 4-chlorobenzoic acid and this compound as primary degradation products .

Q3: What analytical techniques are commonly employed to detect and quantify this compound in pharmaceutical preparations?

A3: Several analytical methods have been developed for the identification and quantification of this compound. These include:

  • High-Performance Liquid Chromatography (HPLC): This technique provides accurate and sensitive quantification of indomethacin and its impurities, including this compound, in various formulations like capsules and suppositories .
  • Densitometry: This method, coupled with thin-layer chromatography, allows for the separation and quantification of indomethacin, 4-chlorobenzoic acid, and this compound in pharmaceutical products .
  • Derivative Spectrophotometry: This method utilizes the unique spectral characteristics of each component to allow simultaneous determination of indomethacin and this compound in injections .
  • UV Spectroscopy: This method utilizes the conversion of indomethacin to 4-chlorobenzoic acid and this compound in alkaline conditions to indirectly quantify indomethacin in pharmaceutical formulations .

Q4: What insights do we have into the structural characteristics of this compound?

A: The crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, an iodinated analog of indomethacin, has been reported . This provides valuable information about the bond distances, angles, and steric strain within the molecule, which can be extrapolated to understand the structure of this compound.

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